2-(4,4-Difluorooxan-3-yl)ethan-1-amine
Description
The exploration of new chemical entities (NCEs) is a cornerstone of progress in medicinal chemistry and materials science. The specific architecture of 2-(4,4-Difluorooxan-3-yl)ethan-1-amine, which combines a fluorinated saturated heterocycle with a primary amine, positions it as a noteworthy candidate for investigation. The following sections will delve into the significance of its constituent motifs and the prospective research avenues for this compound.
The introduction of fluorine into organic molecules has become a powerful strategy in modern drug discovery and materials science. researchgate.netmdpi.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. mdpi.com
Strategic fluorination can lead to:
Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic degradation by enzymes, which can increase a drug's half-life.
Increased Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical for its pharmacokinetic profile. nih.gov
The presence of a geminal difluoro group, as seen in the 4,4-difluorooxane moiety, is particularly notable. This motif can act as a bioisostere for a carbonyl group, influencing the conformation and electronic properties of the molecule. The incorporation of fluorine has been a key feature in numerous approved drugs, highlighting the continued importance of this element in medicinal chemistry. researchgate.netnih.gov
Interactive Table: Impact of Fluorination on Molecular Properties
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Generally Increased | Stronger C-F bond resists enzymatic cleavage. |
| Binding Affinity | Can be Increased | Fluorine can participate in favorable intermolecular interactions. |
| Lipophilicity (logP) | Context-Dependent Increase | A single fluorine atom can increase lipophilicity. |
| pKa of nearby amines | Decreased | The electron-withdrawing nature of fluorine reduces basicity. |
| Conformation | Altered | Fluorine's steric and electronic effects can influence molecular shape. |
Saturated heterocyclic rings, such as oxane, are crucial scaffolds in medicinal chemistry. researchgate.netbohrium.com In contrast to their flat, aromatic counterparts, saturated heterocycles provide three-dimensional complexity, which can lead to improved target selectivity and better physicochemical properties. nih.gov
Key advantages of incorporating saturated heterocycles include:
Improved Solubility: The presence of a heteroatom can increase polarity and improve aqueous solubility. bohrium.com
Enhanced Drug-like Properties: Molecules with a higher fraction of sp3-hybridized carbons tend to have better clinical success rates. nih.gov
Structural Novelty: They provide access to a wider area of chemical space for drug discovery programs. researchgate.netbohrium.com
The ethanamine motif is a common feature in many biologically active compounds and serves as a versatile synthetic handle. Primary amines are fundamental building blocks in organic synthesis, allowing for the facile introduction of a wide range of functional groups through reactions such as amidation, alkylation, and reductive amination. In a biological context, the amine group can be protonated at physiological pH, enabling ionic interactions with biological targets like receptors and enzymes.
Given the advantageous properties associated with its structural components, this compound represents a promising NCE. While specific research on this exact molecule is not yet widely published, its potential research trajectory can be inferred from trends in medicinal chemistry.
Future research is likely to focus on several key areas:
Development of Novel Synthetic Methodologies: Efficient and stereoselective methods for the synthesis of difluorinated oxanes are an active area of research. nih.gov The development of robust synthetic routes to this compound will be crucial for its further investigation.
Exploration of Biological Activity: Given the prevalence of its constituent motifs in pharmaceuticals, this compound and its derivatives will likely be screened for a wide range of biological activities. Potential therapeutic areas could include oncology, infectious diseases, and neurological disorders, where fluorinated compounds have already shown promise. numberanalytics.com
Physicochemical Property Profiling: A thorough investigation of its properties, such as solubility, stability, and lipophilicity, will be essential to assess its drug-like potential. youtube.com
The combination of a difluorinated saturated heterocycle with a primary amine offers a compelling scaffold for the generation of new molecular entities with potentially improved pharmacological profiles. As synthetic methods become more advanced, the exploration of compounds like this compound is expected to intensify, opening new avenues in drug discovery and development. st-andrews.ac.uk The future for such fluorinated NCEs appears bright, with the potential to address unmet medical needs. numberanalytics.com
Structure
3D Structure
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
2-(4,4-difluorooxan-3-yl)ethanamine |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)2-4-11-5-6(7)1-3-10/h6H,1-5,10H2 |
InChI Key |
IWJQBUMTJUOXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1(F)F)CCN |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 2 4,4 Difluorooxan 3 Yl Ethan 1 Amine Derivatives
Reaction Mechanisms in the Formation of Difluorooxane and Ethanamine Scaffolds
One potential pathway to the 4,4-difluorooxane ring involves the electrophilic fluorination of a suitable precursor, such as a cyclic ketone. The fluorination of cyclic ketones using reagents like Selectfluor® is a known method for introducing fluorine atoms adjacent to a carbonyl group. researchgate.net A plausible precursor for the 4,4-difluorooxane ring could be a tetrahydropyran-4-one derivative. The mechanism of this type of fluorination is believed to proceed through an enol or enolate intermediate, which then attacks the electrophilic fluorine source. researchgate.net
The ethanamine side chain could be introduced through various standard organic transformations. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction on the aforementioned tetrahydropyran-4-one precursor could introduce a two-carbon chain at the 3-position. Subsequent reduction of a nitrile or an amide group at the terminus of this chain would then yield the primary amine. cas.cn Alternatively, a Michael addition of a nitroethane anion to an appropriate α,β-unsaturated precursor, followed by reduction of the nitro group, could also establish the desired ethanamine moiety.
The formation of the oxane ring itself can be achieved through intramolecular Williamson ether synthesis from a suitably functionalized acyclic precursor containing a hydroxyl group and a good leaving group at the appropriate positions. google.com Another approach is the acid-catalyzed cyclization of a diol. nih.gov
Ring-Opening Reactions Involving Fluorinated Cyclic Ethers
The presence of two fluorine atoms on the oxane ring significantly influences its reactivity, particularly in ring-opening reactions. The strong electron-withdrawing nature of fluorine can affect the stability of intermediates and the regioselectivity of nucleophilic attack.
The ring-opening of cyclic ethers can be initiated by nucleophiles, often under acidic or basic conditions. In the case of 4,4-difluorooxane derivatives, the regioselectivity of nucleophilic attack is a key consideration. The attack can occur at either the C2 or C6 position of the oxane ring. The presence of the gem-difluoro group at the C4 position is expected to have a significant electronic effect on the ring.
While direct studies on 4,4-difluorooxane are scarce, insights can be drawn from related systems. For instance, the ring-opening of fluoroalkylidene-oxetanes has been shown to be influenced by the electronic effects of the fluorine atom, directing the regioselectivity of the nucleophilic attack. sci-hub.ru In acid-catalyzed ring-opening reactions, the protonation of the ether oxygen is the initial step, followed by nucleophilic attack on one of the adjacent carbons. The stability of the resulting partial positive charge in the transition state will dictate the preferred site of attack. The electron-withdrawing difluoromethyl group would likely destabilize a carbocation at the adjacent C3 and C5 positions, potentially influencing the reaction pathway.
Table 1: Factors Influencing Regioselectivity in Nucleophilic Ring-Opening of Cyclic Ethers
| Factor | Influence on Regioselectivity |
| Steric Hindrance | Nucleophilic attack is generally favored at the less sterically hindered carbon. |
| Electronic Effects | Electron-withdrawing groups can influence the stability of carbocation-like transition states, directing the nucleophile to specific positions. |
| Nature of Nucleophile | Stronger, "harder" nucleophiles may favor a more direct S(_N)2-type attack, while weaker, "softer" nucleophiles might be more sensitive to electronic factors. |
| Reaction Conditions | Acidic or basic catalysis can alter the mechanism and, consequently, the regioselectivity. |
Ring-opening fluorination involves the cleavage of a C-O bond in a cyclic ether and the formation of a C-F bond. This can be achieved using various fluorinating agents. Electrophilic fluorinating agents, such as Selectfluor®, can react with cyclic ethers, leading to ring-opened products with an incorporated fluorine atom. researchgate.netacs.org The mechanism of such reactions can be complex, sometimes involving initial fluorination of the ring followed by a rearrangement and ring-opening cascade. researchgate.net
Nucleophilic fluorinating agents, such as potassium fluoride (B91410) in the presence of a phase-transfer catalyst, can also be employed for the ring-opening of cyclic ethers, particularly those that are activated, for example, by the presence of an aryne intermediate. chinesechemsoc.org In such cases, the fluoride ion acts as the nucleophile that attacks the cyclic ether, leading to the cleavage of a C-O bond.
Difluorocarbene (:CF₂) is a reactive intermediate that can interact with cyclic ethers, leading to C-O bond cleavage. The electron-deficient nature of difluorocarbene allows it to interact with the lone pair of electrons on the ether oxygen atom. researchgate.net This interaction can form a zwitterionic intermediate or an oxonium ylide. researchgate.netlibretexts.org This intermediate can then undergo a nucleophilic attack, leading to the cleavage of a C-O bond and the formation of a difluoromethyl ether. researchgate.net
The mechanism is proposed to involve the initial reaction of the cyclic ether with in situ generated difluorocarbene to form an intermediate. This intermediate is then susceptible to nucleophilic attack at a carbon adjacent to the oxygen, resulting in the ring-opening. researchgate.net This methodology provides a transition-metal-free approach for the deconstructive functionalization of cyclic ethers. researchgate.net
Table 2: Proposed Mechanism of Difluorocarbene-Mediated C-O Bond Cleavage
| Step | Description |
| 1. Difluorocarbene Generation | Difluorocarbene is generated in situ from a suitable precursor (e.g., TMSCF₂Br). |
| 2. Ylide Formation | The electron-deficient difluorocarbene reacts with the lone pair of the ether oxygen to form an oxonium ylide intermediate. |
| 3. Nucleophilic Attack | A nucleophile present in the reaction mixture attacks one of the α-carbons of the cyclic ether. |
| 4. C-O Bond Cleavage | The nucleophilic attack leads to the cleavage of the C-O bond, resulting in a ring-opened product. |
Reactivity Profiling of the Ethanamine Functional Group
The primary amine of the ethanamine side chain is a key site for further chemical modifications of the molecule. Its reactivity will be influenced by both steric and electronic factors imposed by the adjacent 4,4-difluorooxane ring.
Primary amines are versatile functional groups that can act as both bases and nucleophiles. libretexts.org The lone pair of electrons on the nitrogen atom allows them to participate in a wide range of chemical transformations.
The basicity of the amine will be influenced by the electron-withdrawing nature of the nearby difluorooxane ring. The fluorine atoms can exert a negative inductive effect, which would be expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to a similar amine without the fluorine substituents.
As nucleophiles, primary amines can undergo a variety of reactions, including:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. acs.org
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. cas.cn
Formation of Imines: Condensation with aldehydes or ketones to form imines (Schiff bases).
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various substitution reactions. libretexts.org
The steric bulk of the 4,4-difluorooxane ring may also play a role in the reactivity of the primary amine, potentially hindering the approach of bulky electrophiles.
Table 3: Common Chemical Transformations of Primary Amines
| Reaction Type | Reagents | Product |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Acylation | Acid Chloride (RCOCl) | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| Imination | Aldehyde/Ketone | Imine |
Computational and Theoretical Investigations of 2 4,4 Difluorooxan 3 Yl Ethan 1 Amine
Quantum Chemical Calculations and Spectroscopic Feature Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, offering profound insights into molecular geometry, stability, and reactivity. nih.govmdpi.com
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. aps.org It is widely used to predict the optimized geometry and electronic properties of molecules like 2-(4,4-Difluorooxan-3-yl)ethan-1-amine. mdpi.com By employing functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), key structural parameters and electronic descriptors can be calculated. mdpi.comresearchgate.net
The optimized molecular structure provides data on bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's three-dimensional shape. Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for assessing chemical reactivity. ijcce.ac.ir The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ijcce.ac.ir Other descriptors, including ionization potential, electron affinity, electronegativity, and chemical hardness, can also be computed to build a comprehensive reactivity profile. nih.gov
| Parameter | Calculated Value (Hypothetical) | Description |
|---|---|---|
| C-F Bond Length | 1.36 Å | Typical length for a C-F single bond. |
| C-O Bond Length | 1.43 Å | Standard length for a C-O single bond in an ether. |
| C-N Bond Length | 1.47 Å | Standard length for a C-N single bond in an amine. |
| F-C-F Bond Angle | 106.5° | Angle within the gem-difluoro group. |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.8 D | Measure of the molecule's overall polarity. |
Molecules with rotatable single bonds, such as this compound, exist as an ensemble of different spatial arrangements known as conformations. chemistrysteps.com Conformational analysis is the study of the energies and relative stabilities of these conformers. chemistrysteps.com Theoretical methods are used to map the potential energy surface (PES) of the molecule, identifying low-energy (stable) conformations and the energy barriers that separate them. byu.edunih.gov
For the title compound, rotation around the C-C bond of the ethanamine side chain and the puckering of the oxane ring are the primary sources of conformational isomerism. The oxane ring is expected to adopt chair-like conformations to minimize angle and torsional strain, similar to cyclohexane. maricopa.edu The substituents—the difluoro group on the ring and the ethanamine side chain—can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance. maricopa.edu
Computational scans of the potential energy surface, often performed using DFT or other quantum mechanical methods, can map the energy changes associated with bond rotations. byu.edu This analysis reveals the most stable conformers and provides insight into the molecule's flexibility, which is a critical determinant of its biological activity and physical properties.
| Conformer (Hypothetical) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Chair (Equatorial Side Chain) | 0.00 | Global minimum energy conformation. The bulky ethanamine group is in the equatorial position, minimizing steric strain. |
| Chair (Axial Side Chain) | +2.5 | Higher energy conformation due to 1,3-diaxial interactions between the axial side chain and ring hydrogens. |
| Twist-Boat | +5.8 | A higher-energy, flexible conformation of the oxane ring. Represents a transition state or intermediate in ring flipping. |
| Gauche (Side Chain Rotation) | +0.8 | A stable, staggered conformation of the ethanamine side chain relative to the ring. |
| Anti (Side Chain Rotation) | +1.2 | Another stable, staggered conformation of the ethanamine side chain. |
Molecular Dynamics Simulations for Conformational and Interaction Studies
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. plos.org MD simulations are essential for understanding the conformational flexibility of this compound in a physiological environment, such as in water, and for studying its interactions with biological targets like proteins. mdpi.comnih.gov
Chemoinformatics and Virtual Screening Approaches in the Context of this compound Research
Chemoinformatics combines computational methods with chemical information to support drug discovery and design. healthbiotechpharm.org In the context of this compound, these techniques are crucial for exploring its potential as a lead compound and for identifying novel, related molecules with potentially improved properties. mdpi.com
Chemical space encompasses all possible molecules, and chemoinformatic tools allow for the systematic exploration of this vast domain. nih.govresearchgate.net Starting with a lead compound like this compound, virtual libraries containing millions or even billions of compounds can be searched to find structurally similar analogs. enamine.net Similarity searching is often based on molecular fingerprints or descriptors that encode the structural and physicochemical properties of a molecule. scispace.com
This exploration can identify novel compounds that retain the key structural features of the original molecule but have modified properties, such as improved binding affinity, better selectivity, or more favorable pharmacokinetic profiles. enamine.net This process accelerates the drug discovery pipeline by prioritizing which new molecules to synthesize and test. mdpi.comscispace.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.gov For this compound, docking simulations can screen potential biological targets and provide hypotheses about its mechanism of action. nih.gov
The docking process involves placing the ligand into the active site of a protein and using a scoring function to evaluate and rank different binding poses. nih.govnih.gov A high docking score suggests a favorable binding affinity. nih.gov The resulting protein-ligand complex model provides detailed insight into the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the binding. ekb.eg The presence of fluorine atoms can significantly influence these interactions, potentially forming favorable contacts with the protein backbone or displacing water molecules in the binding pocket. nih.govacs.orgacs.org These predictions are crucial for guiding lead optimization efforts. plos.orgnih.gov
| Parameter | Result (Hypothetical) | Significance |
|---|---|---|
| Target Protein | Kinase XYZ | A hypothetical enzyme target for the compound. |
| Docking Score | -9.5 kcal/mol | Indicates a strong predicted binding affinity. |
| Hydrogen Bonds | Amine group with Asp145; Oxane oxygen with Lys72 | Key polar interactions stabilizing the complex. |
| Hydrophobic Interactions | Oxane ring with Leu25, Val33 | Non-polar interactions contributing to binding. |
| Other Interactions | C-F···C=O multipolar interaction with Gly144 backbone | Specific interaction involving fluorine that can enhance binding affinity. acs.org |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 4,4 Difluorooxan 3 Yl Ethan 1 Amine Analogs
Influence of Fluorine Atoms on Molecular Properties and Bioactivity
The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties. In the case of 2-(4,4-difluorooxan-3-yl)ethan-1-amine, the gem-difluoro substitution at the 4-position of the oxane ring is a key structural feature.
The basicity of the primary amine in the ethanamine moiety is a critical determinant of its interaction with biological targets and its pharmacokinetic profile. The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the neighboring amine group through inductive effects. This reduction in basicity can be advantageous, as it may improve oral bioavailability by reducing the extent of protonation in the gastrointestinal tract, thereby facilitating membrane permeation.
Below is an illustrative data table showing the general effect of fluorination on the pKa and LogP of a hypothetical series of amine-containing compounds.
| Compound | Substitution | pKa (Amine) | LogP |
| Analog 1 | Non-fluorinated | 9.8 | 1.5 |
| Analog 2 | Monofluoro (C4) | 9.2 | 1.8 |
| Analog 3 | Difluoro (C4) | 8.5 | 2.1 |
Note: The data in this table is illustrative and intended to demonstrate the general trends observed with fluorination.
The gem-difluoro group at the 4-position of the oxane ring introduces significant stereoelectronic effects that can influence the conformational preferences of the ring. The carbon-fluorine bond is highly polarized, creating a local dipole moment. These dipoles can engage in favorable interactions with polar functional groups within a biological target, such as an enzyme or receptor, potentially enhancing binding affinity.
Role of the Difluorooxane Ring System in Scaffold Design and Molecular Rigidity
The difluorooxane ring serves as a rigid scaffold that holds the ethanamine side chain in a specific spatial orientation. The rigidity of this ring system is a desirable feature in drug design as it reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for the intended biological target. The oxane ring itself, being a saturated heterocycle, provides a three-dimensional character to the molecule, which is often beneficial for interacting with the complex topographies of protein binding sites. The presence of the oxygen atom in the ring can also serve as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
Significance of the Ethanamine Moiety for Biological Interaction and Modulating Target Affinity
The ethanamine moiety is a common pharmacophore found in many biologically active compounds, particularly those that target G-protein coupled receptors (GPCRs) and monoamine transporters. The primary amine group is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate or glutamate) in the binding site of the target protein. This salt bridge interaction is often a key determinant of binding affinity.
The length and flexibility of the ethyl linker are also important. It provides the necessary spacing and conformational freedom for the amine to reach and interact optimally with its binding partner within the target protein. Modifications to the ethanamine side chain, such as N-alkylation or substitution on the ethyl linker, would be expected to have a significant impact on target affinity and selectivity.
Rational Design Strategies for Developing New Chemical Entities (NCEs)
Based on the analysis of its structural components, several rational design strategies can be employed to develop new chemical entities (NCEs) based on the this compound scaffold.
Modification of the Ethanamine Moiety: Systematic modification of the amine group (e.g., methylation, ethylation) or the ethyl linker could be explored to probe the steric and electronic requirements of the target binding site.
Stereochemical Exploration: The synthesis and evaluation of different stereoisomers of this compound would be crucial to identify the optimal geometry for biological activity.
Scaffold Hopping: Replacing the difluorooxane ring with other fluorinated or non-fluorinated heterocyclic systems could lead to NCEs with improved properties. The goal would be to maintain the rigid scaffold and the key pharmacophoric elements while altering other properties such as solubility or metabolic stability.
Bioisosteric Replacement: The fluorine atoms could be replaced with other small, electron-withdrawing groups to fine-tune the electronic properties of the molecule. Similarly, the oxygen atom of the oxane ring could be replaced with other heteroatoms (e.g., sulfur or nitrogen) to explore new interactions with the biological target.
A systematic approach combining these strategies, guided by computational modeling and in vitro biological testing, would be essential for the successful development of novel and effective therapeutic agents based on this chemical scaffold.
Advanced Analytical Characterization and High Throughput Methodologies for Difluorooxane Containing Amine Compounds
Spectroscopic Techniques for Structural Elucidation of Fluorinated Oxane-Amines (e.g., NMR, Mass Spectrometry, IR, X-ray Crystallography)
A combination of spectroscopic methods is essential for the unambiguous structural determination of fluorinated oxane-amines. Each technique provides complementary information regarding the molecule's connectivity, composition, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organofluorine compounds.
¹H NMR: Provides information on the number and connectivity of hydrogen atoms. In 2-(4,4-Difluorooxan-3-yl)ethan-1-amine, characteristic signals would correspond to the protons on the oxane ring and the ethylamine (B1201723) side chain. Coupling between protons (¹H-¹H) and between protons and fluorine atoms (¹H-¹⁹F) provides crucial data for assigning specific protons and deducing the molecule's conformation.
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atom bonded to the two fluorine atoms (C4 of the oxane ring) would exhibit a characteristic triplet due to C-F coupling.
¹⁹F NMR: This is particularly powerful for analyzing fluorinated compounds. rsc.org Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectra are typically simple and have a wide chemical shift range, which minimizes signal overlap. biophysics.org For the target compound, a single signal would be expected for the two equivalent fluorine atoms, with its chemical shift providing information about the local electronic environment. nih.gov ¹⁹F NMR is also highly effective for quantifying the amount of fluorine in a sample.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For amines, the molecular ion peak in the mass spectrum is often weak or absent. youtube.com A key rule for compounds containing an odd number of nitrogen atoms is that they will have a molecular ion with an odd mass-to-charge (m/z) ratio. researchgate.net The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken. youtube.com The presence of fluorine atoms would lead to characteristic isotopic patterns and fragment ions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by specific vibrational frequencies. The C-F bonds give rise to strong absorption bands, typically in the 1400–1000 cm⁻¹ region. spectroscopyonline.com Other key peaks would include N-H stretching vibrations for the primary amine and C-O stretching for the oxane ether linkage.
X-ray Crystallography: This technique provides definitive, high-resolution, three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry, provided a suitable single crystal can be grown. researchgate.netmdpi.com For fluorinated compounds, X-ray crystallography can confirm the conformation of the molecule and reveal non-covalent interactions involving the fluorine atoms. nih.govnih.gov
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹⁹F NMR | Single signal for two equivalent F atoms. | Confirms presence and electronic environment of fluorine. biophysics.orgnih.gov |
| Mass Spectrometry (EI) | Odd m/z molecular ion peak; fragmentation dominated by alpha-cleavage. | Molecular weight confirmation and structural fragmentation pattern. youtube.com |
| IR Spectroscopy | Strong C-F stretching bands (1400-1000 cm⁻¹); N-H and C-O stretches. | Identification of key functional groups. spectroscopyonline.com |
| X-ray Crystallography | Precise atomic coordinates. | Unambiguous 3D structure, conformation, and stereochemistry. mdpi.com |
Chromatographic and Separation Science for Purity Assessment and Isomer Resolution
Chromatographic techniques are indispensable for determining the purity of synthetic compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
For fluorinated compounds, specialized chromatographic strategies can be employed to achieve optimal separation. nih.gov The unique properties of fluorinated molecules, such as their "fluorophilicity," can be exploited. nih.gov
Purity Assessment: Reversed-phase HPLC using C8 or C18 stationary phases is a standard method for assessing the purity of organic molecules. However, for fluorinated compounds, alternative stationary phases, such as those with pentafluorophenyl or perfluoroalkyl groups, can offer different selectivity and improved peak shapes. researchgate.net
Isomer Resolution: The 3-position of the oxane ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Separating these stereoisomers is crucial, as they often exhibit different biological activities. This separation, or chiral resolution, is typically achieved using chiral chromatography. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and enabling their separation. Alternatively, classical resolution involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by standard chromatography or crystallization. veranova.com Research has shown that pairing a regular reverse-phase column (like C8) with a fluorinated eluent (such as trifluoroethanol) can achieve optimal separation of fluorinated molecules based on their fluorine content percentage. nih.govresearchgate.net
| Application | Technique | Stationary Phase / Eluent Strategy | Principle |
|---|---|---|---|
| Purity Assessment | Reversed-Phase HPLC | Pentafluorophenyl (PFP) or Perfluoroalkyl columns. researchgate.net | Utilizes unique interactions (e.g., π-π, dipole-dipole) with the fluorinated analyte for enhanced selectivity. |
| Isomer Resolution | Chiral HPLC | Chiral Stationary Phase (CSP). | Differential diastereomeric interactions between the enantiomers and the CSP lead to separation. |
| Isomer Resolution | Classical Resolution | Formation of diastereomeric salts with a chiral acid or base. veranova.com | Diastereomers have different physical properties (e.g., solubility) allowing for separation by crystallization or standard chromatography. |
High-Throughput Screening (HTS) in Synthetic and Discovery Processes
High-throughput screening (HTS) enables the rapid testing of a large number of variables, significantly accelerating the discovery and optimization of chemical reactions and processes. acs.org
The synthesis of complex molecules like this compound often requires extensive optimization of reaction conditions. HTS allows chemists to rapidly screen numerous combinations of catalysts, ligands, bases, solvents, and temperatures in parallel using microtiter plates (e.g., 96- or 384-well plates). chemrxiv.org For instance, in developing a Buchwald-Hartwig amination to construct a related C-N bond, HTS could be used to identify the optimal palladium catalyst, phosphine (B1218219) ligand, and base combination from a large library, leading to higher yields and purity in a fraction of the time required for traditional one-at-a-time experimentation. purdue.edu
Classical chiral resolution relies on finding a suitable chiral resolving agent that forms a crystalline diastereomeric salt with one enantiomer of a racemic mixture. HTS is ideally suited for this task. A small amount of the racemic amine can be arrayed in a microtiter plate and treated with a library of different chiral acids. veranova.com By monitoring for crystallization and analyzing the resulting solids by chiral HPLC, an effective resolving agent and solvent system can be identified quickly and efficiently. onyxipca.com This approach maximizes the chance of finding a suitable separation system for chiral molecules. veranova.com
Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity. Biocatalytic methods, such as transamination using transaminases, can be employed to produce chiral fluorinated amines. nih.gov HTS can be used to determine the substrate scope of a panel of enzymes. For example, to find an enzyme that can synthesize (R)- or (S)-2-(4,4-Difluorooxan-3-yl)ethan-1-amine, the corresponding prochiral ketone precursor could be screened against a library of different transaminases. The reaction outcomes can be rapidly analyzed using fluorescence-based assays or mass spectrometry to identify enzymes that exhibit high activity and stereoselectivity for the fluorinated substrate. mdpi.com This allows for the efficient discovery of suitable biocatalysts for producing the desired enantiomerically pure amine.
Interdisciplinary Research Perspectives and Broader Academic Impact of 2 4,4 Difluorooxan 3 Yl Ethan 1 Amine
Contributions to Chemical Biology and Drug Discovery Research
The primary contribution of 2-(4,4-Difluorooxan-3-yl)ethan-1-amine to the fields of chemical biology and drug discovery lies in its role as a key building block for the synthesis of potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulators. S1P1 is a G protein-coupled receptor that plays a crucial role in regulating the trafficking of lymphocytes from lymphoid organs. Modulation of this receptor has been a successful strategy for the treatment of autoimmune diseases, such as multiple sclerosis.
The incorporation of the 4,4-difluorooxane moiety is a strategic design element. The presence of the gem-difluoro group can significantly alter the local electronic environment and conformational preferences of the molecule compared to its non-fluorinated or mono-fluorinated counterparts. These alterations can lead to enhanced binding affinity and selectivity for the target receptor. Furthermore, the introduction of fluorine is a well-established strategy in medicinal chemistry to improve the metabolic stability of drug candidates by blocking potential sites of metabolism. This can lead to an improved pharmacokinetic profile, a critical aspect of drug development.
Research in this area has largely been driven by patent literature, which describes the synthesis and biological evaluation of derivatives of this compound. These documents highlight its utility as a crucial intermediate in the preparation of compounds intended for the treatment of autoimmune disorders and certain types of cancer.
Potential for Probing Biological Pathways and Molecular Targets through Mechanistic Studies
While the primary focus of research on this compound and its derivatives has been on their activity as S1P1 modulators, the unique properties imparted by the difluorooxane scaffold present opportunities for broader applications in chemical biology. The fluorine atoms can serve as sensitive probes for nuclear magnetic resonance (NMR) spectroscopy studies. ¹⁹F NMR is a powerful tool for investigating drug-protein interactions, as the chemical shift of the fluorine nucleus is highly sensitive to its local environment. This can provide valuable insights into the binding mode and conformational changes of both the ligand and the protein upon complex formation.
The metabolic stability conferred by the difluoromethylene group also makes this compound and its derivatives suitable candidates for the development of chemical probes to study the S1P1 signaling pathway and potentially other related biological processes. By attaching reporter groups such as fluorescent dyes or affinity tags to these stable scaffolds, researchers can visualize and track the localization and dynamics of the target receptor in living cells and tissues. Such tools are invaluable for elucidating the complex biological roles of S1P receptors in health and disease.
Applications in Advanced Materials and Organic Chemistry
Beyond the realm of life sciences, the structural motifs present in this compound hold potential for applications in materials science and as versatile building blocks in organic synthesis. The introduction of fluorine into organic molecules can influence their intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. These modifications can be exploited to tune the bulk properties of materials, including their thermal stability, liquid crystalline behavior, and electronic properties. While specific applications of this compound in advanced materials have not been extensively reported, the broader class of fluorinated heterocycles is of growing interest in the design of functional materials.
From a synthetic organic chemistry perspective, the synthesis of this compound itself presents interesting challenges and opportunities. The stereoselective synthesis of such substituted oxanes requires careful control of reaction conditions and the use of modern synthetic methodologies. The development of efficient and scalable routes to this and related fluorinated building blocks is an active area of research, as it provides access to a wider range of novel chemical entities for various applications. The amine functionality also serves as a convenient handle for further chemical modifications, allowing for the construction of diverse molecular architectures.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm fluorine positioning and amine proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For unambiguous structural elucidation if crystalline derivatives are obtained .
- Chromatography : Reverse-phase HPLC with UV/fluorescence detection to assess purity (>98% for biological assays) .
How can researchers investigate the potential interactions of this compound with neurological receptors such as 5-HT2A?
Advanced Research Question
- Radioligand Binding Assays : Use tritiated or fluorescent ligands (e.g., [³H]ketanserin) to measure displacement in transfected cell lines .
- Functional Assays : Monitor intracellular calcium flux or cAMP levels via FRET-based sensors in HEK-293 cells expressing 5-HT2A receptors .
- Controls : Include selective antagonists (e.g., risperidone) to validate receptor specificity.
What computational approaches are recommended to predict the electronic and steric effects of the difluorooxane moiety on the compound's reactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the amine group and fluorine’s electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays.
- Docking Studies : Model binding poses with target proteins (e.g., monoamine transporters) using AutoDock Vina or Schrödinger Suite .
What are the best practices for safely handling and storing this compound in a laboratory setting?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Storage : Under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent oxidation .
- Waste Disposal : Neutralize with dilute HCl before incineration by licensed facilities .
How should one design experiments to assess the compound's stability under various pH and temperature conditions?
Advanced Research Question
- Accelerated Stability Studies : Incubate at pH 1–10 (simulated gastric/intestinal fluids) and temperatures (25–60°C) for 1–4 weeks.
- Analysis : Track degradation via LC-MS and quantify half-life (t½) using kinetic modeling .
- Light Sensitivity : Conduct parallel experiments under UV/visible light to assess photodegradation .
What strategies can be employed to resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
- Reproducibility Checks : Repeat assays in independent labs using identical protocols and cell lines .
- Purity Verification : Use orthogonal methods (NMR, HPLC, elemental analysis) to exclude impurities as confounding factors .
- Stereochemical Analysis : Ensure enantiomeric purity via chiral chromatography if the compound has stereocenters .
What are the common derivatization methods used to enhance the detectability of this amine in chromatographic analyses?
Basic Research Question
- Fluorophore Labeling : React with dansyl chloride or FITC for fluorescence detection (LOD < 1 nM) .
- Schiff Base Formation : Use aldehydes (e.g., benzaldehyde) to form stable imines for UV detection .
- MS-Compatible Derivatization : Employ propionic anhydride to improve ionization efficiency in LC-MS .
How can the compound's potential as a building block in dendrimer synthesis be evaluated, and what functionalization techniques are applicable?
Advanced Research Question
- Surface Functionalization : Attach via amide coupling (EDC/NHS chemistry) to carboxyl-terminated dendrimers .
- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for orthogonal conjugation .
- Characterization : Confirm branching efficiency via MALDI-TOF MS and dynamic light scattering (DLS) .
What in vitro assays are appropriate for determining the compound's cytotoxicity and metabolic pathways?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
